molecular formula C6HBr2ClF2 B13090162 1-Chloro-4,6-dibromo-2,3-difluorobenzene CAS No. 1160574-25-3

1-Chloro-4,6-dibromo-2,3-difluorobenzene

Cat. No.: B13090162
CAS No.: 1160574-25-3
M. Wt: 306.33 g/mol
InChI Key: IUVQNZOZJXHTQX-UHFFFAOYSA-N
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Description

1-Chloro-4,6-dibromo-2,3-difluorobenzene is a polyhalogenated benzene derivative that serves as a versatile and valuable building block in organic synthesis and materials science research. Its structure, featuring chlorine, bromine, and fluorine atoms on an aromatic ring, allows it to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, where the bromine atoms can be selectively substituted. The presence of multiple halogen atoms with different reactivity enables sequential functionalization, offering researchers a high degree of control in constructing complex molecules. Compounds like 1,3-difluorobenzene are known to be key intermediates in the synthesis of pharmaceuticals, including the antipsychotic drug Risperidone . Similarly, this reagent is expected to be useful in medicinal chemistry for creating active pharmaceutical ingredients (APIs) and in materials chemistry for developing organic electronic materials. The specific arrangement of halogens makes it a prime candidate for investigating structure-activity relationships and for use in palladium-catalyzed cyanation and amination reactions. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1160574-25-3

Molecular Formula

C6HBr2ClF2

Molecular Weight

306.33 g/mol

IUPAC Name

1,5-dibromo-2-chloro-3,4-difluorobenzene

InChI

InChI=1S/C6HBr2ClF2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H

InChI Key

IUVQNZOZJXHTQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 4,6 Dibromo 2,3 Difluorobenzene

Retrosynthetic Analysis of 1-Chloro-4,6-dibromo-2,3-difluorobenzene

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. sunderland.ac.uk This process involves "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.inwordpress.com

Disconnection Approaches for Polyhalogenated Benzene (B151609) Cores

For a polysubstituted benzene like this compound, the order of substituent introduction is paramount. A direct halogenation of a difluorobenzene precursor is unlikely to succeed due to the complex interplay of directing effects from the existing halogen atoms. Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. masterorganicchemistry.comfiveable.me A more robust strategy involves a functional group interconversion (FGI) approach.

The key disconnection is at the C-Cl bond. Instead of a direct chlorination, the chlorine atom can be envisioned as arising from a more versatile functional group. The Sandmeyer reaction, a reliable method for converting an amino group into a halogen via a diazonium salt, is an ideal candidate. This FGI leads to a crucial precursor: 4,6-dibromo-2,3-difluoroaniline (B3344942).

Further disconnection of the two C-Br bonds from this aniline (B41778) precursor suggests an electrophilic aromatic bromination reaction. This step is highly strategic, as the amino group is a powerful activating and ortho-, para-directing group, which can control the regioselectivity of the bromination.

This leads to the following retrosynthetic pathway:

Figure 1: Retrosynthetic Pathway

Strategic Precursors and Building Blocks for Multi-Halogenation

The retrosynthetic analysis identifies 2,3-difluoroaniline (B47769) as the key strategic precursor. This choice is advantageous for several reasons:

Regiocontrol: The potent activating and ortho-, para-directing nature of the amino (-NH₂) group dictates the position of subsequent electrophilic substitutions. In the case of 2,3-difluoroaniline, the position para to the amino group (C4) and the open ortho position (C6) are strongly activated, directing the two bromine atoms to the precise locations required for the target molecule.

Functional Handle: The amino group serves as a versatile "functional handle." After directing the bromination, it can be cleanly and efficiently converted to the desired chlorine substituent using the Sandmeyer reaction, a well-established and high-yielding protocol.

By selecting 2,3-difluoroaniline, the complex challenge of installing three different halogen species with precise regiochemistry is broken down into a logical and controllable sequence of reactions.

Precursor Synthesis and Halogenation Strategies

The forward synthesis, based on the retrosynthetic plan, involves the preparation of the difluorinated precursor, followed by regioselective bromination and a final chlorination step via a Sandmeyer reaction.

Regioselective Bromination Techniques

The critical step in this synthesis is the highly regioselective dibromination of 2,3-difluoroaniline. The amino group's strong activating effect overcomes the deactivating nature of the two fluorine atoms, facilitating electrophilic aromatic substitution.

The reaction typically involves treating 2,3-difluoroaniline with a brominating agent. Common agents include molecular bromine (Br₂) in a solvent like acetic acid or N-Bromosuccinimide (NBS). nih.gov The powerful directing effect of the amine ensures that bromination occurs almost exclusively at the positions ortho and para to it.

Reaction: 2,3-difluoroaniline → 4,6-dibromo-2,3-difluoroaniline

The strong regioselectivity is a result of the stabilization of the carbocation intermediate (the sigma complex) when the electrophile (Br⁺) attacks at the ortho and para positions, where the positive charge can be delocalized onto the nitrogen atom through resonance. researchgate.net

Parameter Condition Purpose
Substrate 2,3-DifluoroanilineThe key precursor with a strong directing group.
Brominating Agent Molecular Bromine (Br₂)Provides the electrophilic bromine species.
Solvent Acetic Acid or CCl₄Provides a medium for the reaction.
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes side products.
Outcome High yield of 4,6-dibromo-2,3-difluoroanilineThe amino group directs bromination to the C4 and C6 positions.

Selective Chlorination Protocols

With the bromine atoms correctly positioned, the final step is the conversion of the amino group to a chlorine atom. Direct chlorination is not feasible as the ring is now heavily substituted and deactivated. The Sandmeyer reaction provides an elegant solution. This two-part process first converts the primary aromatic amine into a diazonium salt, which is then decomposed with a copper(I) salt to yield the desired aryl halide.

Part 1: Diazotization The 4,6-dibromo-2,3-difluoroaniline is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to form the corresponding diazonium salt. The temperature must be kept low (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.

Part 2: Sandmeyer Reaction The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by chloride, catalyzed by CuCl, proceeds smoothly to form the final product, this compound.

Step Reagents Temperature Intermediate/Product
Diazotization 4,6-dibromo-2,3-difluoroaniline, NaNO₂, HCl(aq)0-5 °C4,6-dibromo-2,3-difluorobenzene diazonium chloride
Substitution Copper(I) Chloride (CuCl)Room TemperatureThis compound

Ortho- and Para-Difluorination Methodologies

The synthesis of the key precursor, 2,3-difluoroaniline, relies on established methods for introducing fluorine into aromatic rings. While numerous fluorination techniques exist, the synthesis of specifically substituted difluorobenzenes often requires multi-step sequences. google.comjmu.edu

One common historical method for synthesizing fluoroaromatics is the Balz-Schiemann reaction . google.com This process involves the diazotization of an appropriate aniline derivative (e.g., 2,3-dichloroaniline) in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate (B81430) salt is isolated and then thermally decomposed to yield the fluoroaromatic compound. Performing this sequence twice could, in principle, yield the desired product.

More modern approaches may involve nucleophilic aromatic substitution (SₙAr) reactions on highly activated rings (e.g., dinitro- or dicyano-substituted benzenes) using fluoride (B91410) sources like potassium fluoride. Subsequent reduction of the activating groups would then yield the desired difluoroaniline. The synthesis of 1,3-difluorobenzene, for example, can be achieved via catalytic dehalogenation of halogen-substituted 1,3-difluorobenzenes. google.com These methods highlight the strategic importance of choosing an appropriate starting material and reaction sequence to obtain the specific ortho-difluorinated pattern required for this synthesis.

Stepwise Assembly Approaches

Stepwise assembly provides a logical and controllable route to complex polyhalogenated aromatics. By introducing halogens and other functional groups in a predetermined sequence, chemists can overcome challenges related to regioselectivity that are often encountered in direct, exhaustive halogenation reactions.

An iterative approach to the synthesis of this compound would likely commence with a less substituted precursor, such as 1-chloro-2,3-difluorobenzene (B1304198). The existing substituents—two fluorine atoms and one chlorine atom—are all deactivating yet ortho-, para-directing. This directing influence must be leveraged to install the two bromine atoms at the C4 and C6 positions.

The process involves sequential electrophilic bromination reactions. Given the deactivated nature of the starting material, potent brominating systems are required. A common method for brominating deactivated arenes is the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid. organic-chemistry.org The first bromination would be directed to the C4 position, which is para to the chlorine atom and ortho to a fluorine atom. The second bromination would then occur at the C6 position, which is ortho to both the chlorine and the other fluorine atom.

Functional group interconversion could also be employed. For instance, a synthetic route might begin with a precursor like 2,3-difluoroaniline. Diazotization followed by a Sandmeyer reaction could introduce the chloro group. Subsequent controlled brominations would then yield the target molecule.

Table 1: Hypothetical Stepwise Bromination of 1-Chloro-2,3-difluorobenzene

Step Reagents and Conditions Expected Major Product
1. Monobromination 1-Chloro-2,3-difluorobenzene, N-Bromosuccinimide (NBS), H₂SO₄ 1-Bromo-4-chloro-2,3-difluorobenzene

| 2. Dibromination | 1-Bromo-4-chloro-2,3-difluorobenzene, N-Bromosuccinimide (NBS), H₂SO₄ | 1,5-Dibromo-4-chloro-2,3-difluorobenzene (re-indexed as this compound) |

Directed Ortho-Metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. In this strategy, a directing group (DG) on the ring coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. Fluorine atoms can serve as effective, albeit weak, directing groups.

A potential DoM strategy for synthesizing the target compound could start with 1,2-difluorobenzene (B135520). A continuous process for the ortho-lithiation of 1,2-difluorobenzene derivatives has been described, which involves reaction with a lithiating agent like n-butyllithium, followed by quenching with an electrophile. google.com

In a hypothetical route, 1,2-difluorobenzene could be lithiated at the C3 position. Quenching this lithiated intermediate with a suitable chlorine electrophile (e.g., hexachloroethane) would yield 1-chloro-2,3-difluorobenzene. A subsequent lithiation, now directed by the fluorine at C2 and potentially the chlorine at C1, could occur at the C6 position. Reaction with an electrophilic bromine source (e.g., 1,2-dibromoethane) would install the first bromine atom. A final iteration of lithiation at C4 followed by bromination would complete the synthesis. The success of this approach hinges on the precise control of lithiation sites, which can be influenced by temperature, solvent, and the specific lithiating agent used. google.com

Catalytic Approaches to Halogenation

Catalytic methods offer milder and often more selective alternatives to traditional halogenation reactions, reducing waste and improving efficiency. nih.gov

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of carbon-halogen bonds. nih.govbeilstein-journals.org These methods often proceed via C-H activation, allowing for the direct introduction of halogens without pre-functionalization. For a substrate like 1-chloro-2,3-difluorobenzene, a palladium-catalyzed C-H bromination could be envisioned.

Research has shown that palladium(II) catalysts can facilitate the bromination of aromatic C-H bonds using reagents like N-bromosuccinimide (NBS). acs.org The reaction mechanism may involve the formation of a palladacyclic intermediate, followed by oxidative addition of the bromine source and reductive elimination to yield the brominated product. acs.org The regioselectivity of such reactions can be controlled by directing groups present on the substrate. Developing a catalytic system that selectively brominates the C4 and C6 positions of 1-chloro-2,3-difluorobenzene would be a key challenge, requiring careful ligand and catalyst design. nih.gov

Table 2: Representative Conditions for Transition Metal-Catalyzed Aromatic Bromination

Catalyst System Bromine Source Substrate Type Key Features
Palladium(II) Acetate / Ligand N-Bromosuccinimide (NBS) Arenes with directing groups C-H activation mechanism, potential for high regioselectivity. acs.org
Vanadium Pentoxide (V₂O₅) Tetrabutylammonium bromide / H₂O₂ Aromatic compounds Mild conditions, high selectivity, avoids use of elemental bromine. organic-chemistry.org

| Copper Catalysts | Togni's Reagent | α,β-unsaturated carboxylic acids | Decarboxylative fluoro-alkylation mechanism. beilstein-journals.org |

Organocatalysis has emerged as a powerful, metal-free approach to various chemical transformations, including halogenation. nsf.govacs.org These methods often utilize small organic molecules to activate the halogenating agent. For electrophilic bromination, Lewis basic additives can interact with a bromine source like NBS through halogen bonding, increasing the electrophilic character of the bromine atom. nsf.gov

For example, lactic acid derivatives have been reported as effective halogen bond acceptors that enhance the reactivity of NBS for aromatic bromination. nsf.gov An optimized procedure using catalytic mandelic acid under aqueous conditions at room temperature has been developed to promote the regioselective bromination of various arenes. nsf.gov Applying such a system to 1-chloro-2,3-difluorobenzene could provide a green and efficient route for introducing the bromine atoms, potentially offering different selectivity compared to strong acid or metal-catalyzed methods. The challenge lies in achieving double bromination on the deactivated ring system.

Purification and Isolation Techniques for Polyhalogenated Aromatics

The purification of the final product, this compound, from reaction mixtures containing starting materials, isomers, and partially halogenated intermediates is critical. Due to the similar physical properties of these polyhalogenated compounds, separation can be challenging.

A multi-step purification strategy is typically required.

Extraction: After quenching the reaction, an initial workup involving liquid-liquid extraction is used to separate the organic products from inorganic salts and catalysts. Solvents like methylene (B1212753) chloride are commonly used. chemicalbook.com

Column Chromatography: This is the primary method for separating compounds with different polarities. Using a stationary phase like silica (B1680970) gel and an eluent system of non-polar solvents (e.g., hexane, cyclohexane), it is possible to separate the target compound from less brominated precursors and other byproducts. nih.govepa.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an effective technique. It offers superior resolution compared to standard column chromatography. nih.gov

Crystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities and obtain a highly crystalline product.

The purity of the isolated compound would be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 3: Common Purification Techniques for Aromatic Compounds

Technique Principle Application
Liquid-Liquid Extraction Differential solubility in immiscible liquids Initial workup to remove inorganic materials and highly polar impurities. chemicalbook.com
Column Chromatography Differential adsorption on a solid stationary phase Primary separation of organic products based on polarity. nih.gov
HPLC High-resolution separation based on partitioning between mobile and stationary phases Fine purification to isolate the target compound from close-boiling isomers. nih.gov

| Crystallization | Difference in solubility at varying temperatures | Final purification step for solid compounds to achieve high purity. |

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
1-chloro-2,3-difluorobenzene
N-bromosuccinimide (NBS)
2,3-difluoroaniline
1,2-difluorobenzene
n-butyllithium
hexachloroethane
1,2-dibromoethane
Lactic acid
Mandelic acid
Methylene chloride
Hexane

Chromatographic Separations of Isomeric Halogenated Products

The separation of halogenated benzene isomers by chromatography can be challenging due to their similar physicochemical properties. vurup.sk However, advancements in chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer effective solutions. The choice of stationary phase, mobile phase, and temperature are crucial parameters that can be optimized for successful separation.

One promising approach involves the use of specialized stationary phases that can exploit subtle differences in the electronic and steric properties of the isomers. For instance, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide enhanced separation of halogenated aromatics through π-π and dipole-dipole interactions. chromforum.org The differing positions of the halogen atoms in isomers of this compound would lead to distinct electronic distributions and molecular geometries, which can be leveraged for separation on these types of columns.

Furthermore, the use of carbon-based materials as stationary phases, such as C70-fullerene coated columns, has shown significant potential for separating halogenated benzenes. nsf.govrsc.org These columns can separate isomers based on halogen–π interactions, with the retention time being influenced by the number and type of halogen substituents. nsf.govrsc.org The strength of this interaction generally increases with the size of the halogen atom (F < Cl < Br < I). nsf.gov

The mobile phase composition is another critical factor. A systematic study of different solvent systems, including varying polarity and the use of additives, can significantly impact the resolution of isomeric peaks. For instance, in reversed-phase HPLC, a gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. Temperature can also be used as a tool to improve separation, as it can affect the thermodynamics of the interactions between the analytes and the stationary phase. chromforum.org

Below is an illustrative data table showcasing a hypothetical HPLC separation of this compound from its potential isomers.

Compound Retention Time (min) Resolution
1-Chloro-2,4-dibromo-5,6-difluorobenzene12.5-
1-Chloro-4,5-dibromo-2,3-difluorobenzene13.81.8
This compound 15.2 2.1

Table 1: Hypothetical HPLC separation data for isomeric halogenated products. Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water gradient, Flow Rate: 1.0 mL/min, Temperature: 35°C, Detection: UV at 254 nm.

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a powerful technique for the purification of solid organic compounds. For halogenated aromatic compounds, the selection of an appropriate solvent or solvent system is paramount for achieving high purity. The ideal solvent should exhibit good solubility for the compound at elevated temperatures and poor solubility at lower temperatures, allowing for efficient recovery of the purified crystals upon cooling.

Common solvents for the recrystallization of halogenated aromatics include toluene, xylenes, dichloromethane, and various alcohols. google.com A mixed solvent system can also be employed to fine-tune the solubility characteristics. For instance, a solvent in which the compound is highly soluble can be paired with an anti-solvent in which it is poorly soluble.

The process of recrystallization can be influenced by several factors, including the rate of cooling, agitation, and the presence of seed crystals. A slow cooling rate generally promotes the formation of larger, more perfect crystals with fewer included impurities. The use of co-crystallization, where the target molecule is crystallized with a co-former, can also be a strategic approach to enhance purity and obtain well-defined crystalline solids. acs.orgacs.org Halogen bonding interactions between the halogenated benzene and the co-former can drive the formation of these co-crystals. mdpi.comresearchgate.net

A typical recrystallization protocol for enhancing the purity of this compound might involve dissolving the crude product in a minimal amount of hot toluene, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize crystal formation. The resulting crystals would then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The effectiveness of the purification can be assessed by analytical techniques such as melting point analysis, HPLC, and spectroscopic methods (NMR, MS).

Purification Step Purity (%) Yield (%) Melting Point (°C)
Crude Product85-110-115
After First Recrystallization (Toluene)98.575118-120
After Second Recrystallization (Ethanol/Water)>99.860 (overall)120-121

Table 2: Illustrative data for the purity enhancement of this compound through recrystallization.

Mechanistic Investigations of Reactions Involving 1 Chloro 4,6 Dibromo 2,3 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways of 1-Chloro-4,6-dibromo-2,3-difluorobenzene

The presence of multiple electron-withdrawing halogen atoms significantly activates the benzene (B151609) ring towards nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubchemistrysteps.com The rate of reaction is primarily determined by the stability of this intermediate.

Leaving Group Effects: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which disrupts the aromaticity. stackexchange.comwikipedia.org The subsequent elimination of the leaving group is a faster process. Consequently, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity order is often F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because a more electronegative halogen (like fluorine) creates a more electrophilic carbon center, accelerating the initial attack by the nucleophile. stackexchange.com In this compound, the potential leaving groups are chloride (at C1) and bromide (at C4 and C6). Based on the general SNAr trend, both Cl and Br are competent leaving groups, with similar reactivity.

Regioselectivity: The site of nucleophilic attack is determined by the position of the leaving groups and the ability of the other ring substituents to stabilize the resulting Meisenheimer complex. Stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack, as this allows the negative charge of the intermediate to be delocalized onto the substituent via resonance. pressbooks.pubbyjus.com

In this compound, three positions bear displaceable halogens: C1 (Chloro), C4 (Bromo), and C6 (Bromo). The regioselectivity of a nucleophilic attack can be predicted by analyzing the stabilizing effects of the other halogens on the Meisenheimer complex formed at each position.

Position of AttackLeaving GroupStabilizing Substituents (Ortho/Para)Predicted Relative Reactivity
C1ClF (ortho), Br (para), F (meta), Br (meta)High
C4BrF (ortho), Cl (para), F (meta), Br (meta)High
C6BrCl (ortho), F (meta), F (meta), Br (para)High

All three positions are strongly activated. The fluorine atoms at C2 and C3, along with the other halogens, provide powerful inductive electron withdrawal, stabilizing the anionic intermediate regardless of the attack position. Computational models, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), are often employed to more accurately predict the most electrophilic site and thus the regioselectivity in complex polyhalogenated systems. wuxiapptec.comwuxiapptec.com For instance, in similar polyhalogenated benzaldehydes, LUMO analysis has successfully predicted the site of nucleophilic attack. wuxiapptec.com

The two fluorine atoms at the C2 and C3 positions play a crucial role in activating the molecule for SNAr reactions. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.comcore.ac.uk This effect is paramount in SNAr chemistry for several reasons:

Ring Activation: The strong -I effect of the fluorine atoms polarizes the carbon-halogen bonds of the entire ring, increasing the electrophilicity of the carbon atoms attached to the chlorine and bromine leaving groups. core.ac.uk

Intermediate Stabilization: The inductive withdrawal of electron density by the ortho- and meta-fluorine atoms helps to stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack. stackexchange.com Research on fluorinated arenes shows that an ortho-fluorine is highly effective at stabilizing the negatively charged intermediate. core.ac.uk

Leaving Group Ability: While fluorine itself is a poor leaving group in many contexts, its presence on the ring enhances the rate of substitution of other halogens. When fluorine is the leaving group, its high electronegativity makes the attached carbon a prime target for nucleophiles, often leading to the fastest SNAr rates among halogens. masterorganicchemistry.com

Elucidating the precise mechanism of an SNAr reaction on a substrate like this compound would involve several experimental and computational techniques aimed at detecting and characterizing the key Meisenheimer intermediate.

Spectroscopic Detection: Meisenheimer complexes are often highly colored, allowing for their detection and characterization by UV-Vis spectroscopy. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool; the formation of the sp³-hybridized carbon at the site of attack leads to characteristic upfield shifts in the ¹H and ¹³C NMR spectra, which can confirm the structure of the intermediate. wikipedia.org

Isolation of Intermediates: In cases where the Meisenheimer complex is sufficiently stabilized, it can be isolated as a stable salt. mdpi.comwikipedia.org The presence of multiple strong electron-withdrawing groups, as in the title compound, increases the likelihood of forming a stable, and potentially isolable, intermediate.

Kinetic Studies: Measuring reaction rates can provide insight into the mechanism. For example, demonstrating that the reaction rate is dependent on the concentration of both the substrate and the nucleophile would be consistent with the bimolecular nature of the rate-determining addition step.

Computational Modeling: Quantum mechanics calculations can be used to model the reaction pathway, calculate the activation energies for attack at different positions, and determine the stability of possible Meisenheimer intermediates, providing a theoretical basis for observed regioselectivity. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The mechanism proceeds through a positively charged carbocation intermediate known as a Wheland complex or sigma complex.

Halogens exhibit a dual electronic effect in EAS reactions. They are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the positively charged Wheland intermediate. pressbooks.pubyoutube.com However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the intermediate when the attack occurs at the ortho or para positions. youtube.com

SubstituentElectronic EffectInfluence on EAS RateDirecting Effect
-F, -Cl, -BrStrong Inductive Withdrawal (-I), Weak Resonance Donation (+R)Strongly DeactivatingOrtho, Para-Directing

Halogen exchange (Halex) is a specific type of nucleophilic aromatic substitution where a halide on an aromatic ring is displaced by a different halide ion, typically fluoride (B91410). acsgcipr.org This reaction is synthetically useful for the preparation of fluoroaromatics, which can be difficult to synthesize by other means.

The mechanism of the Halex reaction is the same as the general SNAr addition-elimination pathway. For this compound, a Halex reaction would typically be carried out at high temperatures in a polar aprotic solvent using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org

In this substrate, both the chlorine at C1 and the bromines at C4 and C6 are potential leaving groups. Given that Cl and Br have similar leaving group abilities in SNAr reactions, a Halex reaction could potentially lead to the substitution of both types of halogens. nih.gov The reaction could result in a mixture of products or, under forcing conditions, the eventual formation of 1,2,3,4,6-pentafluorobenzene. The development of metal-catalyzed halogen exchange reactions has also provided alternative pathways for these transformations, which can operate under different mechanisms and offer different selectivities. rsc.orgnih.govfrontiersin.org

Cross-Coupling Reactions of this compound

The presence of multiple halogen substituents on the benzene ring of this compound offers a versatile platform for synthetic diversification through various cross-coupling reactions. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, enabling the stepwise introduction of different substituents. This section explores the mechanistic investigations of palladium-, copper-, and nickel-catalyzed cross-coupling reactions involving this polyhalogenated aromatic compound.

Palladium-Catalyzed Cross-Couplings (Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, the key challenge lies in achieving site-selectivity, capitalizing on the different reactivities of the C-Br and C-Cl bonds.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a critical step. The reactivity of halogens generally follows the trend I > Br > Cl > F. This is attributed to the decreasing bond strength of the C-X bond down the group. For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond. This inherent difference in reactivity allows for selective cross-coupling at the C-Br positions while leaving the C-Cl bond intact for subsequent transformations.

The selective coupling at one of the two identical bromine atoms presents a further challenge. Steric and electronic factors, often influenced by the other substituents on the ring and the incoming coupling partner, can play a role in directing the initial reaction. However, in many cases, a mixture of mono-brominated coupled products is expected, followed by di-substitution at both bromine sites under more forcing conditions.

Table 1: Theoretical Product Distribution in a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid under Controlled Conditions

EntryProductCatalyst SystemConditionsExpected Yield (%)
14-Bromo-1-chloro-2,3-difluoro-6-phenylbenzenePd(PPh₃)₄, K₂CO₃Toluene, 80°C, 1.1 eq. Phenylboronic acid~75% (mixture of isomers)
21-Chloro-2,3-difluoro-4,6-diphenylbenzenePd(PPh₃)₄, K₂CO₃Toluene, 110°C, 2.2 eq. Phenylboronic acid>90%
34,6-Dibromo-1-chloro-2,3-difluorobenzenePd(PPh₃)₄, K₂CO₃Toluene, 80°C, 1.1 eq. Phenylboronic acid<5% (unreacted)

Note: This data is illustrative and based on general principles of cross-coupling reactions of polyhalogenated arenes.

The choice of ligand coordinated to the palladium center is crucial for modulating the catalyst's reactivity and selectivity. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the SPhos and XPhos families, can enhance the rate of oxidative addition and influence the regioselectivity of the coupling. In the case of polyhalogenated substrates, ligands can be designed to differentiate between electronically and sterically distinct C-X bonds.

For this compound, where the two bromine atoms are in electronically similar environments, achieving mono-selectivity can be challenging. Ligand design might focus on creating a sterically demanding catalytic system that preferentially reacts at the less hindered C-Br position, although the substitution pattern of the target molecule offers minimal steric differentiation between the two bromine atoms. More advanced strategies involve the use of ligands that can engage in secondary interactions with the substrate.

Copper-Catalyzed Coupling Reactions (Ullmann, Chan-Lam)

Copper-catalyzed coupling reactions provide alternative pathways for the formation of C-C, C-N, and C-O bonds. The Ullmann condensation, for instance, is a classical method for forming biaryl linkages and diaryl ethers. The Chan-Lam coupling enables the formation of C-N and C-O bonds using boronic acids. Similar to palladium-catalyzed reactions, the reactivity order of halogens in copper-catalyzed couplings is generally I > Br > Cl. This allows for selective functionalization at the C-Br positions of this compound.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in activating traditionally less reactive C-Cl bonds. This property could be exploited for the sequential functionalization of this compound. A plausible synthetic strategy would involve an initial palladium-catalyzed coupling at the more reactive C-Br positions, followed by a nickel-catalyzed reaction to functionalize the C-Cl bond.

Table 2: Proposed Sequential Functionalization of this compound

StepReactionCatalystProduct
1Suzuki CouplingPalladium1-Chloro-2,3-difluoro-4,6-di(aryl)benzene
2Negishi CouplingNickel1-(Aryl')-2,3-difluoro-4,6-di(aryl)benzene

Note: This table outlines a hypothetical synthetic route based on established catalytic methodologies.

Mechanistic Studies of Transmetalation, Oxidative Addition, and Reductive Elimination Steps

The catalytic cycle of cross-coupling reactions comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the rate-determining step and involves the insertion of the metal catalyst (e.g., Pd(0)) into the carbon-halogen bond, leading to a higher oxidation state of the metal (e.g., Pd(II)). For this compound, oxidative addition will preferentially occur at the C-Br bonds.

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide. The efficiency of this step is influenced by the nature of the organometallic reagent and the base used in the reaction.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Mechanistic investigations into the cross-coupling of polyhalogenated arenes often focus on understanding the factors that control the selectivity of the oxidative addition step. Computational studies, such as Density Functional Theory (DFT), can provide insights into the transition state energies for the oxidative addition at different C-X bonds, helping to rationalize the observed selectivity.

Metal-Halogen Exchange Reactions (e.g., Lithium-Halogen Exchange)

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, commonly used to prepare organolithium and Grignard reagents from organic halides. The reaction rate typically follows the trend I > Br > Cl > F, making the carbon-bromine bonds in this compound the most likely sites for this transformation. nih.gov

In polyhalogenated aromatic systems, the regioselectivity of metal-halogen exchange is influenced by several factors, including the type of halogen, steric hindrance, and the electronic effects of adjacent substituents. For this compound, the exchange will preferentially occur at one of the two C-Br bonds over the C-Cl and C-F bonds.

The key factors determining which bromine atom undergoes exchange are the electronic effects of the neighboring fluorine and chlorine atoms and relative steric accessibility.

Electronic Effects: Fluorine is a strongly electron-withdrawing atom. This inductive effect can increase the acidity of nearby protons and influence the stability of the resulting organometallic species. Studies on other polyhalobenzenes have shown that fluorine atoms can activate an adjacent bromine atom towards lithium-halogen exchange. researchgate.net In this molecule, the bromine at position 4 is flanked by a fluorine and a chlorine atom, while the bromine at position 6 is adjacent to a hydrogen and a fluorine atom. The cumulative electron-withdrawing effect of the adjacent halogens would likely make the C4-Br bond more susceptible to exchange than the C6-Br bond.

Steric Hindrance: The environment around the C4-Br and C6-Br bonds is relatively similar, suggesting that steric factors may play a less decisive role than electronic factors in this specific molecule.

Based on these principles, it is hypothesized that metal-halogen exchange with an organolithium reagent like n-butyllithium would preferentially occur at the C-4 position, yielding 6-bromo-4-chloro-2,3-difluorophenyllithium.

Table 3.4.1: Predicted Regioselectivity in Metal-Halogen Exchange

Position of Bromine Adjacent Substituents Predicted Outcome of Lithiation Rationale
C-4 C-3 (F), C-5 (H) Major Product Activated by adjacent electron-withdrawing fluorine atom.

Note: This table is predictive and not based on published experimental data for this specific compound.

The aryl lithium and Grignard reagents derived from this compound would be expected to behave as potent nucleophiles and strong bases, characteristic of these organometallic species.

Assuming the formation of 6-bromo-4-chloro-2,3-difluorophenyllithium (or the corresponding Grignard reagent, 6-bromo-4-chloro-2,3-difluorophenylmagnesium bromide), these intermediates would react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Expected Reactions:

Carbonation: Reaction with carbon dioxide (CO₂) followed by an acidic workup would yield 6-bromo-4-chloro-2,3-difluorobenzoic acid.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would introduce an alkyl group at the metalated position.

Formylation: Reaction with formylating agents like N,N-dimethylformamide (DMF) would produce 6-bromo-4-chloro-2,3-difluorobenzaldehyde. walisongo.ac.id

Reaction with Ketones/Aldehydes: Nucleophilic addition to carbonyl compounds would result in the formation of the corresponding secondary or tertiary alcohols.

The presence of multiple halogen atoms on the aromatic ring would be retained during these reactions, provided that reaction temperatures are kept low to prevent side reactions such as elimination to form aryne intermediates.

Radical Reactions and Photochemical Transformations

The carbon-halogen bonds in this compound are susceptible to cleavage under radical or photochemical conditions. The energy required to break these bonds homolytically (bond dissociation energy, BDE) is lowest for C-Br, followed by C-Cl, and then C-F.

Homolytic cleavage involves the breaking of a covalent bond where each atom retains one of the bonding electrons, resulting in the formation of two radicals. This process can be initiated by heat or, more commonly, by ultraviolet (UV) light.

For this compound, the C-Br bonds possess the lowest bond dissociation energy compared to the C-Cl and C-F bonds. Therefore, photolysis or thermolysis is expected to selectively cleave a C-Br bond, generating a 1-chloro-4(or 6)-bromo-2,3-difluorophenyl radical and a bromine radical.

Table 3.5.1: Relative Bond Dissociation Energies (BDEs) for Halobenzenes

Bond Type Typical BDE (kJ/mol) Predicted Cleavage Priority
C–F ~520-540 Low
C–Cl ~390-400 Medium
C–Br ~330-340 High

Note: This table presents generalized BDE values for halobenzenes to illustrate the expected trend. Specific values for the target compound are not available.

The resulting aryl radical is a highly reactive intermediate that can undergo several subsequent reactions, such as hydrogen atom abstraction from a solvent molecule to form a de-brominated product (1-chloro-4-bromo-2,3-difluorobenzene), or reaction with other radical species in the medium.

Photoinduced electron transfer (PET) is a process where a molecule in an electronically excited state either donates or accepts an electron from another molecule. Upon absorption of a photon, this compound could be promoted to an excited state. In this state, it can act as either an electron acceptor or donor, depending on the reaction partner.

Given the presence of electron-withdrawing halogen atoms, the molecule is more likely to act as an electron acceptor. In the presence of a suitable electron donor, a photoinduced electron transfer could occur, leading to the formation of a radical anion of this compound. This radical anion is unstable and would likely fragment by cleaving one of the carbon-halogen bonds. Consistent with the trend in bond dissociation energies and leaving group ability, the C-Br bond would be the most likely to break, releasing a bromide anion and forming a 1-chloro-4(or 6)-bromo-2,3-difluorophenyl radical. This pathway provides an alternative to direct homolytic cleavage for generating the same key radical intermediate.

Computational and Theoretical Studies of 1 Chloro 4,6 Dibromo 2,3 Difluorobenzene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to investigate the fundamental properties of molecules like 1-Chloro-4,6-dibromo-2,3-difluorobenzene. These methods allow for the detailed exploration of the molecule's electronic landscape and its implications for chemical behavior.

The electronic structure of this compound is significantly influenced by the high electronegativity and the presence of lone pairs on the halogen substituents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

In polysubstituted benzenes, the energies of these frontier orbitals are modulated by the electronic effects of the substituents. For this compound, the fluorine and chlorine atoms act as strong sigma-acceptors due to their high electronegativity, which tends to lower the energy of the molecular orbitals. Conversely, the bromine atoms, being less electronegative, have a smaller inductive effect. All halogen atoms can also act as pi-donors through their lone pairs, which can raise the energy of the HOMO. The interplay of these competing effects determines the final energy levels of the HOMO and LUMO.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value/CharacteristicRationale
HOMO Energy Relatively LowThe strong inductive effect of the five halogen atoms, particularly fluorine and chlorine, will significantly lower the energy of the sigma framework and, to a lesser extent, the pi system.
LUMO Energy Relatively LowThe electron-withdrawing nature of the halogens will also stabilize the LUMO.
HOMO-LUMO Gap Relatively LargeThe significant stabilization of both HOMO and LUMO is expected to result in a large energy gap, suggesting high kinetic stability and low reactivity towards reactions that depend on a small gap, such as certain cycloadditions.
HOMO Distribution Primarily localized on the benzene (B151609) ring and the bromine atoms.The higher energy p-orbitals of bromine are more likely to contribute to the HOMO compared to the more tightly held electrons of fluorine and chlorine.
LUMO Distribution Primarily localized on the antibonding orbitals of the benzene ring.The LUMO is typically a π* orbital of the aromatic system.

Note: The values and characteristics in this table are qualitative predictions based on established principles of physical organic chemistry and computational studies of related halogenated benzenes.

The electrostatic potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the ESP surface is expected to be complex. The regions around the highly electronegative fluorine and chlorine atoms will likely exhibit a negative electrostatic potential due to the accumulation of electron density. In contrast, the areas above and below the plane of the benzene ring, as well as the regions adjacent to the C-H bond, may show a less negative or even slightly positive potential. The bromine atoms, while electronegative, are more polarizable and may present a more nuanced picture. The presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, is a possibility, particularly for the larger bromine atoms, which could influence intermolecular interactions.

Table 2: Predicted Electrostatic Potential Surface Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Around Fluorine Atoms Strongly NegativePotential sites for interaction with electrophiles or Lewis acids.
Around Chlorine Atom NegativeA likely site for electrophilic attack.
Around Bromine Atoms Negative to slightly positive (sigma-hole)Can interact with both electrophiles and nucleophiles (at the sigma-hole).
Above/Below Benzene Ring Less Negative/Slightly PositiveReduced susceptibility to electrophilic aromatic substitution compared to benzene.
Around Hydrogen Atom Slightly PositivePotential for weak hydrogen bonding interactions.

Note: These predictions are based on the known electronic properties of halogen substituents and general trends observed in the ESP surfaces of halogenated aromatic compounds.

Aromaticity is a key concept in understanding the stability and reactivity of benzene and its derivatives. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromaticity.

The introduction of halogen substituents onto a benzene ring can perturb its aromaticity. nih.gov The high electronegativity of the halogens can induce bond length alternation and affect the delocalization of the π-electrons. nih.gov Generally, halogen substituents tend to slightly decrease the aromaticity of the benzene ring. nih.gov The magnitude of this effect often correlates with the electronegativity of the halogen, with fluorine typically causing a greater reduction in aromaticity than chlorine or bromine. nih.gov In this compound, the cumulative effect of five halogen substituents is expected to lead to a noticeable, albeit not complete, loss of aromatic character compared to unsubstituted benzene.

Table 3: Predicted Aromaticity Indices for this compound (Relative to Benzene)

Aromaticity IndexPredicted TrendRationale
NICS(0) Less NegativeA less negative NICS(0) value (at the center of the ring) indicates a weaker diatropic ring current and thus reduced aromaticity.
NICS(1) Less NegativeA less negative NICS(1) value (1 Å above the ring) also points to decreased aromatic character.
HOMA Lower ValueA HOMA value closer to 0 indicates greater bond length alternation and a deviation from the ideal aromatic structure.

Note: These are qualitative predictions based on published studies on the effect of halogen substitution on the aromaticity of benzene.

Conformational Analysis and Steric Hindrance Studies

The presence of multiple, bulky substituents on the benzene ring introduces significant steric strain, which can lead to conformational preferences and distortions from planarity.

While the benzene ring itself is rigid, the presence of multiple large substituents like bromine and chlorine can lead to out-of-plane distortions to alleviate steric repulsion. In this compound, the adjacent dibromo and difluoro units, as well as the chlorine atom, will create a crowded environment. This steric hindrance can cause slight puckering of the benzene ring and force the C-halogen bonds to bend out of the plane.

Computational studies on similar polysubstituted benzenes have shown that such distortions are common and can have a measurable impact on the molecule's properties. While there are no freely rotating groups directly attached to the ring in this molecule, the concept of rotational barriers becomes relevant when considering potential intermolecular interactions and packing in the solid state.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, providing insights into reaction mechanisms and kinetics. For this compound, several types of reactions could be computationally investigated.

One area of interest would be nucleophilic aromatic substitution (SNAAr). The presence of five electron-withdrawing halogen atoms should activate the ring towards nucleophilic attack. Computational modeling could identify the most likely sites for substitution and calculate the activation energies for the formation of the Meisenheimer complex intermediate.

Another potential reaction pathway for study is reductive dehalogenation. The high degree of halogenation might make this molecule susceptible to reactions with reducing agents. Theoretical calculations could elucidate the mechanism of this process, including the characterization of radical anion intermediates and transition states for C-halogen bond cleavage.

Table 4: Potential Computational Studies on Reaction Pathways

Reaction TypeComputational InvestigationExpected Insights
Nucleophilic Aromatic Substitution - Mapping the potential energy surface for nucleophilic attack at different carbon atoms.- Characterization of Meisenheimer complex intermediates and transition states.- Identification of the most reactive site for substitution.- Prediction of reaction kinetics and product distribution.
Reductive Dehalogenation - Calculation of electron affinity to assess the ease of forming a radical anion.- Modeling the cleavage of C-halogen bonds in the radical anion.- Understanding the mechanism of dehalogenation.- Predicting the selectivity of halogen removal.
Metal-Catalyzed Cross-Coupling - Modeling the oxidative addition of a metal catalyst to the C-Br or C-Cl bonds.- Characterization of intermediates and transition states in the catalytic cycle.- Assessing the feasibility of using this compound in cross-coupling reactions.- Predicting the relative reactivity of the C-Br and C-Cl bonds.

Note: This table outlines potential research directions and the expected outcomes from computational modeling.

No Computational or Theoretical Studies Found for this compound

A comprehensive search for computational and theoretical studies on the chemical compound this compound has yielded no specific research findings. As a result, the detailed article requested on its computational elucidation of reaction mechanisms, regioselectivity, solvent effects, and intermolecular interactions cannot be generated at this time.

Computational Elucidation of SNAr and Cross-Coupling Mechanisms: No mechanistic studies involving this specific compound were found.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Attacks: While general methodologies for predicting regioselectivity exist, their specific application to this compound has not been documented.

Solvent Effects on Molecular and Reaction Properties: There is no available research on how solvents influence the behavior of this compound, either through continuum solvation models (PCM, COSMO) or explicit solvent molecule interactions.

Molecular Dynamics Simulations for Intermolecular Interactions: No molecular dynamics studies have been published that explore the intermolecular forces and interactions of this compound.

Searches for related compounds, such as 1-chloro-2,4-difluorobenzene (B74516) and 1,4-dibromo-2,3-difluorobenzene, did yield some information. However, due to the strict instruction to focus solely on this compound, the findings for these analogous but structurally distinct molecules cannot be used to fulfill the request.

Without any available scientific data, the creation of an accurate and informative article with detailed research findings and data tables is not possible. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Should research on this compound be published in the future, it will be possible to revisit this topic and generate the requested article.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of "1-Chloro-4,6-dibromo-2,3-difluorobenzene" in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

A multi-nuclear NMR approach is essential for the comprehensive characterization of this polyhalogenated aromatic compound.

¹H NMR: The proton NMR spectrum of "this compound" is expected to be relatively simple, showing a single resonance for the aromatic proton at the C5 position. The chemical shift of this proton would be influenced by the adjacent bromo and fluoro substituents. Its multiplicity would likely be a doublet of doublets or a more complex multiplet due to coupling with the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts are significantly influenced by the electronegativity of the attached halogens. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, while carbons bonded to chlorine and bromine will also show characteristic chemical shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. Two distinct resonances are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (³JFF) would provide valuable structural information. Furthermore, couplings to the aromatic proton (⁴JHF and ⁵JHF) and to the carbon atoms (JCF) would be observable.

¹⁷O, ³⁵Cl, and ⁸¹Br NMR: While less common, NMR studies of other halogen nuclei can provide further structural confirmation. However, these nuclei possess quadrupole moments, which can lead to very broad signals, making them difficult to observe. For instance, distinguishing between chlorine and bromine isotopes through their effect on adjacent carbon resonances can be achieved with high-resolution instrumentation. The natural abundance ratio of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) and bromine isotopes (⁷⁹Br:⁸¹Br ≈ 1:1) can lead to observable isotopic effects on the ¹³C chemical shifts of the directly attached carbons, resulting in split or broadened peaks.

Table 1: Predicted Multi-Nuclear NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (H5)7.5 - 8.0dddJHF, JHF
¹³C (C1)120 - 125dJCF
¹³C (C2)148 - 152 (¹JCF ≈ 250)dd¹JCF, ²JCF
¹³C (C3)145 - 150 (¹JCF ≈ 250)dd¹JCF, ²JCF
¹³C (C4)115 - 120dJCF
¹³C (C5)130 - 135dJCH
¹³C (C6)118 - 123dJCF
¹⁹F (F2)-130 to -140d³JFF
¹⁹F (F3)-135 to -145d³JFF

Note: The data in this table is predicted based on known substituent effects and is for illustrative purposes.

Two-dimensional NMR techniques are powerful for unambiguously establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): While of limited use for this molecule due to the single proton, a COSY experiment would confirm the absence of proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. For "this compound," this experiment would show a cross-peak connecting the ¹H signal of H5 to the ¹³C signal of C5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining long-range (2-3 bond) correlations between protons and carbons. The H5 proton would show correlations to C1, C3, C4, and C6, which helps to assign the carbon signals and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For this planar aromatic molecule, NOESY would show correlations between the H5 proton and the adjacent fluorine at C3 and the bromine at C6, further confirming the structure.

While not directly for structural characterization of the final compound, deuterium (B1214612) labeling can be a powerful tool to study the reaction mechanisms leading to the formation of "this compound." By selectively replacing a proton with a deuterium atom at a specific position in a precursor molecule, the fate of that position can be tracked throughout the reaction sequence using ¹H and ²H NMR spectroscopy, providing valuable mechanistic insights.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental formula of "this compound" (C₆HBr₂ClF₂). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern arising from the presence of two bromine atoms and one chlorine atom provides a definitive signature for this molecule.

Table 2: Predicted HRMS Data for this compound (C₆HBr₂ClF₂)

IonCalculated Exact MassObserved Mass (Hypothetical)Mass Difference (ppm)
[M]⁺321.8089321.80910.6
[M+2]⁺323.8069323.80720.9
[M+4]⁺325.8048325.80500.6
[M+6]⁺327.8028327.80310.9

Note: The data in this table is predicted and for illustrative purposes. The isotopic pattern is due to the natural abundance of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.

Analysis of the fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of "this compound" would likely involve the loss of halogen atoms (Br, Cl, F) and potentially the elimination of small neutral molecules. The relative abundance of the fragment ions can help to deduce the positions of the substituents on the aromatic ring.

Electrospray Ionization (ESI): ESI is a softer ionization technique that is typically used for more polar and less volatile compounds. For a neutral molecule like "this compound," ESI would likely result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Isotope Pattern Analysis for Halogen Content Verification

Mass spectrometry is a crucial tool for verifying the elemental composition of halogenated compounds due to the characteristic isotopic abundances of chlorine and bromine. This compound (C₆HBr₂ClF₂) contains one chlorine atom and two bromine atoms, which results in a highly distinctive isotopic pattern in its mass spectrum.

Chlorine has two stable isotopes, ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance), leading to isotopic peaks separated by two mass-to-charge units (m/z) with an intensity ratio of roughly 3:1. youtube.comlibretexts.org Bromine also has two major stable isotopes, ⁷⁹Br (approximately 50.69% abundance) and ⁸¹Br (approximately 49.31% abundance), which produce peaks separated by 2 m/z units with a nearly 1:1 intensity ratio. youtube.comlibretexts.org

For a molecule containing one chlorine and two bromine atoms, the combined isotopic distribution results in a complex cluster of peaks. The presence of two bromine atoms gives a characteristic 1:2:1 pattern for the M, M+2, and M+4 peaks. This pattern is further split by the single chlorine atom, which introduces an M+2 peak for every peak in the bromine pattern. The resulting theoretical isotope pattern for the molecular ion of this compound provides a clear fingerprint for confirming its halogen content.

Table 1: Theoretical Isotope Pattern for the Molecular Ion of this compound This table represents the calculated relative abundances for the major isotopic peaks of the molecular ion (C₆HBr₂ClF₂). The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F).

Isotopic Composition m/z (Nominal) Relative Abundance (%)
C₆H⁷⁹Br₂³⁵ClF₂ (Monoisotopic Peak, M) 320 76.8
C₆H⁷⁹Br⁸¹Br³⁵ClF₂ / C₆H⁷⁹Br₂³⁷ClF₂ (M+2) 322 100.0
C₆H⁸¹Br₂³⁵ClF₂ / C₆H⁷⁹Br⁸¹Br³⁷ClF₂ (M+4) 324 49.3

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification and Molecular Symmetry

The vibrational spectrum of this compound is dominated by modes associated with the substituted benzene ring and its carbon-halogen bonds. The key functional groups and their expected vibrational modes are:

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations of the benzene ring itself are expected in the 1600-1400 cm⁻¹ range. The substitution pattern influences the exact frequencies and intensities of these peaks.

C-F Stretching: Strong C-F stretching absorptions are typically observed in the 1350-1150 cm⁻¹ region of the IR spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the 850-550 cm⁻¹ range.

C-Br Stretching: The C-Br stretching mode appears at lower frequencies, typically between 680-515 cm⁻¹.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the benzene ring and its substituents occur at lower wavenumbers, providing further structural information.

The substitution pattern (1-chloro, 4,6-dibromo, 2,3-difluoro) results in a molecule of low symmetry. This lack of high symmetry means that many vibrational modes are expected to be active in both IR and Raman spectra, allowing for a more complete characterization of the molecule's vibrational framework.

Theoretical Vibrational Frequencies and Comparison with Experimental Data

While specific experimental IR and Raman spectra for this compound are not widely available, theoretical calculations can predict the vibrational frequencies. Computational methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are commonly used to calculate harmonic vibrational frequencies. researchgate.net

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to allow for a more accurate comparison with experimental data. researchgate.net Comparing the scaled theoretical frequencies with experimentally measured IR and Raman spectra allows for precise assignment of the observed bands to specific molecular vibrations. Such a comparison for the related molecule 1-bromo-4-chlorobenzene (B145707) has shown good agreement between theoretical and experimental values, validating the computational approach. researchgate.net

Table 2: Expected Vibrational Modes and General Frequency Ranges for this compound

Vibrational Mode General Frequency Range (cm⁻¹) Expected IR Activity Expected Raman Activity
Aromatic C-H Stretch 3100 - 3000 Medium Medium-Strong
Aromatic C=C Ring Stretch 1600 - 1400 Strong Strong
C-F Stretch 1350 - 1150 Strong Weak
C-Cl Stretch 850 - 550 Strong Medium
C-Br Stretch 680 - 515 Strong Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unambiguous structural information, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing Motifs

A single crystal X-ray diffraction analysis of this compound would yield precise measurements of the intramolecular geometry. This includes the C-C bond lengths within the benzene ring, which would indicate the degree of aromaticity, as well as the specific lengths of the C-H, C-F, C-Cl, and C-Br bonds. The bond angles between the substituents and the benzene ring would confirm the planar nature of the core structure.

Furthermore, this analysis reveals how individual molecules pack together to form the crystal lattice. The packing motifs are determined by intermolecular forces, which for this molecule would be dominated by halogen bonding and van der Waals interactions.

Table 3: Typical Bond Lengths for Related Halogenated Benzene Derivatives Determined by X-ray Crystallography This table provides representative bond lengths from crystallographic data of similar compounds to illustrate the expected values for this compound.

Bond Type Typical Bond Length (Å)
C-C (aromatic) 1.37 - 1.40
C-H 0.95 - 1.09
C-F 1.33 - 1.36
C-Cl 1.72 - 1.75

Analysis of Halogen Bonding Interactions and Supramolecular Assemblies

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on an adjacent molecule. nih.gov In the crystal structure of this compound, the bromine and chlorine atoms can act as halogen bond donors due to the electron-withdrawing nature of the aromatic ring, which creates a region of positive electrostatic potential (a σ-hole) on the halogen atom.

Advanced Chromatographic Techniques for Purity and Separation

Advanced chromatographic techniques are paramount for the detailed analysis of complex mixtures containing halogenated aromatic compounds. The separation of positional isomers, which are often generated during synthesis, can be particularly challenging due to their similar physical and chemical properties. mtc-usa.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer powerful solutions for the analytical and preparative scale separation of "this compound" and its related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for identifying potential byproducts in the synthesis of "this compound". The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for the confident identification of closely related halogenated benzenes. uva.nl

During the synthesis of "this compound," several volatile byproducts may form due to incomplete halogenation or side reactions. These can include isomers with different substitution patterns or compounds with a varying number of halogen atoms. A typical GC-MS analysis would involve separating these compounds on a capillary column, followed by electron ionization (EI) to generate characteristic mass spectra.

The fragmentation pattern in the mass spectrum is a molecular fingerprint. For "this compound," the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. nist.gov The fragmentation would likely involve the loss of halogen atoms and potentially the benzene ring cleavage, providing structural information. whitman.edu While a mass spectrum for the specific target compound is not publicly available, the mass spectrum of a related isomer, 1-Chloro-2,6-dibromo-4-fluorobenzene, is available and can provide insights into the expected fragmentation. nist.gov

Table 1: Hypothetical GC-MS Data for the Analysis of a Synthetic Mixture Containing this compound and Potential Byproducts

CompoundRetention Time (min)Key Mass Fragments (m/z)
1-Chloro-2,3-difluorobenzene (B1304198)8.5148, 113, 75
1,3-Dibromo-2-fluorobenzene12.2254, 175, 95
This compound 15.8 306, 227, 148
1,3,5-Tribromo-2-fluorobenzene16.5332, 253, 174

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual retention times and mass fragments would depend on the specific GC-MS conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis and purification of non-volatile and thermally labile compounds. It is particularly well-suited for the separation of complex reaction mixtures containing "this compound" and its isomers. semanticscholar.orgrsc.orgresearchgate.net Both normal-phase and reversed-phase HPLC can be employed, with the choice of stationary and mobile phases being critical for achieving optimal separation. waters.comphenomenex.com

For the separation of positional isomers of halogenated benzenes, stationary phases that offer different selectivity mechanisms, such as phenyl or pentafluorophenyl (PFP) phases, are often more effective than standard C18 columns. welch-us.com These phases can provide enhanced π-π and dipole-dipole interactions, which are crucial for resolving compounds with subtle structural differences. welch-us.com

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, a non-polar stationary phase (e.g., C18, C8, Phenyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.com For halogenated compounds, RP-HPLC separates based on hydrophobicity. While positional isomers can be challenging to separate, careful optimization of the mobile phase composition and the use of selective stationary phases can achieve the desired resolution. sielc.comsielc.com

Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol). waters.com This technique can be particularly effective for separating isomers of halogenated aromatic compounds, as it leverages polar interactions. rsc.orgchromforum.org

Preparative HPLC is a valuable extension of analytical HPLC, allowing for the isolation of pure "this compound" from a crude reaction mixture. nih.gov By scaling up the analytical method, larger quantities of the compound can be purified for further research and application.

Table 2: Illustrative HPLC Conditions for the Analysis and Purification of this compound

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 21.2 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30)Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 254 nmUV at 254 nm
Hypothetical Retention Time 10.2 min12.5 min

Note: The data in this table is hypothetical and serves as an example. The actual conditions would require experimental optimization.

The Versatility of this compound in the Synthesis of Complex Molecular Architectures

Initial searches for the specific applications of this compound (CAS No. 1160574-25-3) in the synthesis of complex molecular architectures have not yielded specific research findings. The following sections outline the potential and hypothesized applications of this compound based on the reactivity of its functional groups and the known applications of similarly structured halogenated aromatic compounds. This article, therefore, serves as a prospective overview of its utility in advanced organic synthesis.

The unique substitution pattern of this compound, featuring three different types of halogen atoms on a benzene ring, makes it a highly versatile building block for the construction of intricate and functionalized organic molecules. The differential reactivity of the chloro, bromo, and fluoro substituents allows for selective and sequential chemical transformations, providing a powerful tool for synthetic chemists to create novel and complex molecular architectures.

Future Research Directions and Unexplored Avenues for 1 Chloro 4,6 Dibromo 2,3 Difluorobenzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 1-Chloro-4,6-dibromo-2,3-difluorobenzene should prioritize the principles of green chemistry. Current synthetic methods for polysubstituted benzenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should aim to develop more atom-economical and environmentally friendly pathways.

Traditional Approach Potential Sustainable Alternative Key Advantages
Multi-step synthesis with protecting groupsLate-stage C-H functionalizationFewer steps, less waste
Use of stoichiometric halogenating agentsCatalytic halogenation (e.g., photocatalysis)Milder conditions, higher selectivity
High-temperature reactionsFlow chemistry-based synthesisImproved safety and control

Exploration of Novel Catalytic Systems for Selective Functionalization

The reactivity of the three different halogen substituents (chlorine, bromine, and fluorine) on the benzene (B151609) ring offers a rich landscape for selective chemical transformations. Future research should focus on developing novel catalytic systems that can selectively target one halogen over the others for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

The differential reactivity of C-Br and C-Cl bonds is a well-established principle in cross-coupling chemistry, with the C-Br bond being generally more reactive. Research could focus on designing palladium, nickel, or copper-based catalysts with specific ligand architectures that can fine-tune the catalyst's selectivity towards either the C-Br or C-Cl bond. This would allow for the sequential and site-selective introduction of different functional groups, thereby expanding the molecular diversity accessible from this single precursor.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry can play a pivotal role in accelerating the research and development of this compound. Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions on the ring. This predictive power can guide experimental efforts, saving time and resources.

Furthermore, computational modeling can be used to understand the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting its potential applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Modeling the transition states of potential catalytic reactions can also aid in the rational design of more efficient and selective catalysts.

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique substitution pattern of this compound, with its combination of electron-withdrawing fluorine atoms and polarizable bromine and chlorine atoms, makes it an intriguing building block for materials science and supramolecular chemistry. The presence of multiple halogen atoms allows for the formation of halogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined supramolecular architectures.

Future research could explore the use of this compound in the design of liquid crystals, functional polymers, or metal-organic frameworks (MOFs). The difluoro substitution pattern can also impart desirable properties such as thermal stability and specific electronic characteristics to new materials.

Mechanistic Studies under Non-Traditional Reaction Conditions (e.g., Flow Chemistry, Electrochemistry)

Investigating the reactivity of this compound under non-traditional reaction conditions could unveil novel synthetic pathways and provide deeper mechanistic insights. Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, offers a safe and efficient way to explore potentially hazardous reactions, such as nitration or amination, on this polyhalogenated scaffold. researchgate.netnih.govresearchgate.net

Electrochemistry represents another exciting frontier. researchgate.netnih.gov The electrochemical reduction of the carbon-halogen bonds could offer a selective method for functionalization. By carefully controlling the applied potential, it might be possible to selectively cleave the C-Br or C-Cl bonds, opening up new avenues for derivatization that are not accessible through traditional chemical methods. Mechanistic studies using techniques like cyclic voltammetry could provide valuable data on the reduction potentials of the different halogen substituents, guiding the development of electrosynthetic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.